molecular formula C17H18BrNO2 B5555308 N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide CAS No. 303116-99-6

N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No. B5555308
CAS RN: 303116-99-6
M. Wt: 348.2 g/mol
InChI Key: LLYDPAVINSJRQY-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide is a chemical compound likely explored for its potential applications in various fields of chemistry and biology. Acetamides are a class of compounds known for their diverse chemical properties and applications, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of similar acetamides typically involves multi-step reactions, starting with the acylation of aromatic compounds followed by further functionalization. For example, the synthesis of related compounds involves reactions like acetylation, ethylation, and condensation, yielding the desired acetamide with high purity and yield under optimized conditions (Gong Fenga, 2007).

Scientific Research Applications

Potential Pesticide Applications

Compounds closely related to N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide have been investigated for their potential use as pesticides. Research has characterized various N-derivatives of phenoxyacetamide through X-ray powder diffraction, revealing their suitability as potential pesticides. The structural characterization of these compounds provides foundational knowledge for developing effective pest control agents, underscoring the importance of crystallography in pesticide development (Olszewska, Tarasiuk, & Pikus, 2011).

Anticancer Drug Synthesis and Analysis

Another area of interest is the synthesis and molecular docking analysis of anticancer drugs. A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar functional group arrangement, has shown promising anticancer activity through in silico modeling targeting the VEGFr receptor. The research emphasizes the significance of structural and molecular analysis in identifying potential anticancer agents, contributing to the ongoing fight against cancer (Sharma et al., 2018).

Analgesic Properties and Capsaicinoids

The exploration of compounds like N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, similar in structure to the compound of interest, has provided insights into the analgesic properties inherent in capsaicinoids. Understanding the crystal structure and stabilization mechanisms of these molecules aids in the development of novel analgesics with potential applications in pain management (Park et al., 1995).

Environmental Monitoring Applications

Furthermore, derivatives of N-(2-hydroxyphenyl)acetamide, such as 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, have been utilized as molecular probes for detecting carbonyl compounds in environmental water samples. This application underscores the role of chemical derivatives in environmental monitoring and protection, showcasing the versatility of acetamide derivatives in scientific research (Houdier et al., 2000).

Free Radical Scavenging Activity

Research on N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide demonstrates its potential as a free radical scavenger. This property is critical for developing therapeutic agents targeting oxidative stress-related diseases. The combined use of in vitro assays and quantum chemistry calculations highlights the compound's antioxidant mechanisms, contributing to our understanding of free radical scavenging at the molecular level (Boudebbous et al., 2021).

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-11-7-8-15(14(18)9-11)19-17(20)10-21-16-6-4-5-12(2)13(16)3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYDPAVINSJRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189421
Record name N-(2-Bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide

CAS RN

303116-99-6
Record name N-(2-Bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303116-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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